19,20-Epoxycytochalasin C

描述

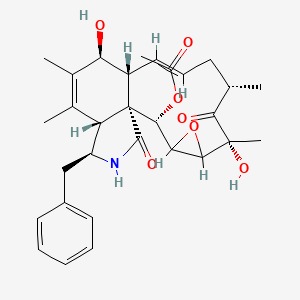

Structure

3D Structure

属性

IUPAC Name |

[(1R,2S,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSGFLUFAVFHCM-WSRKEQNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Potent Mycotoxin: A Technical Guide to 19,20-Epoxycytochalasin C

An In-depth Exploration of the Discovery, Origin, and Biological Mechanisms of a Promising Anti-cancer Agent

Introduction

19,20-Epoxycytochalasin C is a fungal secondary metabolite belonging to the cytochalasan family, a class of compounds renowned for their diverse and potent biological activities. Since the initial discoveries of cytochalasans in the 1960s, this family of natural products has garnered significant interest from the scientific community due to their profound effects on the eukaryotic cytoskeleton, particularly their ability to disrupt actin polymerization. This compound, distinguished by the presence of an epoxide ring at the C19 and C20 positions, has emerged as a particularly promising molecule, demonstrating significant cytotoxic effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the discovery, fungal origins, physicochemical properties, and biological activity of this compound, with a focus on its potential as a therapeutic agent.

Discovery and Origin

The first documented isolation of this compound is attributed to Abate and colleagues in 1997, who identified the compound from the fungus Xylaria obovata.[1] Since this initial discovery, this mycotoxin has been isolated from a variety of endophytic and wood-inhabiting fungi, primarily within the Xylariaceae family. Notable producing organisms include:

The consistent discovery of this compound from these fungal genera underscores their significance as a rich source of bioactive natural products and highlights the ecological role these compounds may play in fungal life cycles and interactions with their hosts.

Physicochemical and Quantitative Biological Data

This compound is a crystalline solid with the molecular formula C₃₀H₃₇NO₇ and a molecular weight of 523.6 g/mol .[1][13] It exhibits poor solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

The biological activity of this compound has been predominantly characterized by its potent cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, have been determined in numerous studies and are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HL-60 | Human promyelocytic leukemia | 1.11 | [2] |

| HT-29 | Colorectal carcinoma | 0.65 | [14][15] |

| A-549 | Lung carcinoma | Varies | [14] |

| PC-3 | Prostate cancer | Varies | [14] |

| HCT-116 | Colorectal carcinoma | Varies | [14] |

| SW-620 | Colorectal adenocarcinoma | Varies | [14] |

| MCF-7 | Breast adenocarcinoma | Varies | [14] |

| SMMC-7721 | Hepatocellular carcinoma | Varies | [2] |

| SW480 | Colorectal adenocarcinoma | Varies | [2] |

| MOLT-4 | Acute lymphoblastic leukemia | 8.0 | [7] |

Experimental Protocols

Fungal Cultivation and Isolation of this compound

A generalized protocol for the cultivation of a producing fungus and the subsequent isolation of this compound is outlined below. This protocol is a composite of methodologies reported in the literature and may require optimization depending on the specific fungal strain.[3][5][7][8][16]

1. Fungal Culture:

-

The producing fungal strain (e.g., Xylaria karyophthora or Rosellinia sanctae-cruciana) is typically grown on a solid-state fermentation medium, such as autoclaved rice or potato dextrose agar (PDA), or in a liquid medium like potato dextrose broth (PDB).

-

Cultures are incubated at a controlled temperature, commonly around 25-28°C, for a period ranging from several days to weeks to allow for sufficient biomass and secondary metabolite production.

2. Extraction:

-

The fungal biomass and culture medium are harvested and extracted with an organic solvent, most commonly ethyl acetate or acetone.

-

The organic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Purification:

-

The crude extract is subjected to chromatographic purification. This often involves an initial fractionation step using techniques like solid-phase extraction (SPE).

-

Final purification is typically achieved through repeated rounds of preparative or semi-preparative high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) and a gradient elution system with solvents such as water and acetonitrile, sometimes with the addition of a modifier like formic acid.

4. Structure Elucidation:

-

The purified compound's structure is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a widely used colorimetric method to determine cytotoxicity and cell proliferation.[17][18][19][20]

1. Cell Plating:

-

Adherent cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

2. Compound Treatment:

-

Cells are treated with various concentrations of this compound (typically in a DMSO solution, with a final DMSO concentration kept below 1%) and incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation:

-

The culture medium is removed, and the cells are fixed to the plate by adding a cold solution of trichloroacetic acid (TCA).

4. Staining:

-

The fixed cells are washed with water and then stained with a solution of Sulforhodamine B dye, which binds to cellular proteins.

5. Solubilization and Absorbance Measurement:

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 510-540 nm. The absorbance is proportional to the number of viable cells.

6. Data Analysis:

-

The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of cytochalasans is a complex process involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The following diagram illustrates a plausible biosynthetic pathway leading to the formation of the 19,20-epoxide moiety characteristic of this class of compounds.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the typical experimental workflow for the isolation and characterization of this compound from a fungal source.

Caption: Workflow for isolation and characterization of this compound.

Signaling Pathway of CDK2 Inhibition

This compound has been shown to exert its cytotoxic effects, at least in part, by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[14] The diagram below illustrates the putative signaling pathway.

Caption: Signaling pathway of CDK2 inhibition by this compound.

Conclusion

This compound stands out as a potent cytotoxic agent with a well-defined fungal origin. Its ability to inhibit CDK2 and induce cell cycle arrest in cancer cells makes it a compelling candidate for further investigation in the realm of drug discovery and development. The detailed experimental protocols for its isolation and biological evaluation, as outlined in this guide, provide a solid foundation for researchers aiming to explore the therapeutic potential of this fascinating natural product. Future studies are warranted to fully elucidate its mechanism of action, explore its structure-activity relationships, and assess its efficacy and safety in preclinical and clinical settings. The continued exploration of the fungal kingdom for novel bioactive compounds like this compound holds immense promise for the discovery of next-generation therapeutics.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochalasans produced by Xylaria karyophthora and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. New cytochalasin from Rosellinia sanctae-cruciana, an endophytic fungus of Albizia lebbeck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Six 19,20-epoxycytochalasans from endophytic Diaporthe sp. RJ-47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 19,20-Epoxycytochalasin Q | C30H37NO7 | CID 44559501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating a Potential Anti-Cancer Agent: A Technical Guide to 19,20-Epoxycytochalasin C from Xylaria Species

For Immediate Release

This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the isolation and characterization of 19,20-Epoxycytochalasin C, a promising cytotoxic compound, from fungi of the Xylaria genus. This document outlines the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow, offering a practical guide for laboratories engaged in natural product discovery and oncology research.

Introduction: The Promise of Xylaria Metabolites

The fungal genus Xylaria, widely distributed in terrestrial and marine environments, is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3] These compounds, including terpenoids, alkaloids, polyketides, and cytochalasins, have garnered significant attention for their potential applications in medicine and agriculture, exhibiting antibacterial, antifungal, antimalarial, and cytotoxic properties.[1][2][4] Among these, the cytochalasan alkaloids, a class of nitrogen-containing compounds, are noted for their potent bioactivities.[3] this compound, a member of this family, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for novel drug development.[5] This guide details the methodologies for its isolation from Xylaria species.

Fungal Sources and Fermentation

This compound has been successfully isolated from several species of the Xylaria genus, often from endophytic fungi. Notable source organisms include:

-

Xylaria cf. curta : An endophytic fungus from which nine new 19,20-epoxycytochalasans were isolated, alongside the known this compound.[5]

-

Xylaria hypoxylon : This soil-derived fungus has also been a source for the isolation of this compound and other related cytochalasins.[1]

-

Xylaria karyophthora : A study on this species, a putative pathogen of greenheart trees, also led to the isolation of a series of 19,20-epoxidated cytochalasins.[6][7][8]

General Fermentation Protocol:

The production of this compound is typically achieved through solid-state fermentation, which has been shown to be effective for inducing the expression of secondary metabolite gene clusters in Xylaria.

-

Strain Culturing: The Xylaria strain is initially cultured on a suitable solid medium such as Potato Dextrose Agar (PDA) to obtain sufficient mycelial biomass.

-

Solid-State Fermentation: The mature mycelial plugs are then used to inoculate a solid substrate, most commonly rice medium. The fermentation is carried out in flasks under static conditions at room temperature for a period of 4-6 weeks. This extended fermentation period is often crucial for the accumulation of the desired secondary metabolites.

-

Submerged Cultivation for Scale-Up: For larger-scale production, submerged cultivation in a stirred-tank bioreactor can be employed. This method allows for greater control over fermentation parameters such as pH, pO2, and nutrient levels.[7][8]

Isolation and Purification Workflow

The isolation of this compound from the fermented rice culture involves a multi-step extraction and chromatographic purification process. A generalized workflow is presented below.

Detailed Experimental Protocol:

-

Extraction: The solid fermented rice culture is exhaustively extracted with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography. A step-gradient elution is commonly employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Bioassay-Guided Fractionation: The collected fractions are screened for biological activity, such as cytotoxicity against a panel of cancer cell lines. This allows for the identification of the fractions containing the compound of interest.

-

Further Purification: The bioactive fractions are pooled and subjected to further purification steps. This may involve additional rounds of silica gel chromatography or Sephadex LH-20 column chromatography to remove impurities.

-

Final Purification by HPLC: The final purification is typically achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structural Elucidation and Characterization

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques.

| Analytical Technique | Purpose | Typical Observations |

| HRESIMS | Determination of the molecular formula. | Provides the high-resolution mass-to-charge ratio (m/z) to deduce the elemental composition. |

| 1D NMR (¹H and ¹³C) | Elucidation of the carbon-hydrogen framework. | Provides chemical shifts and coupling constants to identify the different functional groups and their connectivity. |

| 2D NMR (COSY, HSQC, HMBC) | Confirmation of the planar structure and stereochemistry. | Establishes correlations between protons and carbons to assemble the complete molecular structure. |

| X-ray Diffraction | Unambiguous determination of the absolute configuration. | Provides the three-dimensional arrangement of atoms in a crystalline sample. |

| ECD Calculation | Determination of the absolute configuration in solution. | Compares the experimentally measured electronic circular dichroism spectrum with the computationally predicted spectrum. |

Biological Activity: Cytotoxicity Profile

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The table below summarizes the reported inhibitory concentrations (IC₅₀).

| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | >40 | [5] |

| A549 | Lung Carcinoma | 0.2-0.7 | [7] |

| SMMC-7721 | Hepatocellular Carcinoma | >40 | [5] |

| MCF-7 | Breast Adenocarcinoma | 0.1-1.2 | [7] |

| SW480 | Colon Adenocarcinoma | >40 | [5] |

| HT-29 | Colon Adenocarcinoma | 0.65 | [9][10] |

| PC-3 | Prostate Adenocarcinoma | - | [9] |

| HCT-116 | Colorectal Carcinoma | - | [9] |

| SW-620 | Colorectal Adenocarcinoma | - | [9] |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

The cytotoxic mechanism of this compound is an active area of research. Studies suggest that the hydroxyl group at the C7 position is crucial for its biological activity.[9] Oxidation of this group leads to a significant reduction in cytotoxic potential.[9] Furthermore, it has been proposed that Cyclin-Dependent Kinase 2 (CDK2) could be a possible target of this compound.[9][10]

Conclusion and Future Directions

This compound represents a valuable lead compound for the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a framework for its consistent isolation and purification from Xylaria species. Further research is warranted to fully elucidate its mechanism of action, explore its structure-activity relationships, and evaluate its preclinical and clinical potential. The rich chemical diversity of the Xylaria genus suggests that it will continue to be a fruitful source for the discovery of new bioactive compounds with therapeutic relevance.[1][2][3][4]

References

- 1. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Secondary metabolites of endophytic Xylaria species with potential applications in medicine and agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Biosynthesis of 19,20-Epoxycytochalasans: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasans are a large and diverse family of fungal secondary metabolites renowned for their wide range of biological activities, including potent cytotoxic, antimicrobial, and anti-inflammatory properties. A significant subset of this family, the 19,20-epoxycytochalasans, are characterized by an epoxide moiety on the macrocyclic ring, a structural feature that often enhances their bioactivity. This technical guide provides an in-depth exploration of the biosynthetic pathway of 19,20-epoxycytochalasans, with a focus on the core enzymatic machinery, quantitative production data, and detailed experimental protocols to aid in their study and exploitation for drug development.

The Core Biosynthetic Pathway

The biosynthesis of 19,20-epoxycytochalasans begins with the construction of the characteristic cytochalasan scaffold, a hybrid structure derived from a polyketide and an amino acid. This core assembly is orchestrated by a multifunctional enzyme complex, followed by a series of tailoring reactions that introduce structural diversity, including the crucial 19,20-epoxidation.

Core Scaffold Formation: The PKS-NRPS Machinery

The initial steps in the biosynthesis of all cytochalasans are catalyzed by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme.[1][2] This large, multidomain protein is responsible for the iterative condensation of malonyl-CoA units to form a polyketide chain and the subsequent incorporation of an amino acid, typically phenylalanine or a derivative thereof. The resulting intermediate is then cyclized to form the perhydroisoindolone ring system fused to the macrocycle, which is characteristic of the cytochalasan family. Gene clusters responsible for cytochalasan biosynthesis, such as the ccs cluster in Aspergillus clavatus and the che cluster in Penicillium expansum, have been identified and shown to encode the central PKS-NRPS as well as other necessary enzymes.[1][2][3]

Tailoring Reactions: The Role of Monooxygenases in 19,20-Epoxidation

Following the formation of the core cytochalasan scaffold, a series of post-PKS-NRPS tailoring reactions occur. These modifications are crucial for the final structure and bioactivity of the molecule. The formation of the 19,20-epoxide is a key late-stage tailoring step, and evidence strongly suggests that this reaction is catalyzed by a cytochrome P450 monooxygenase (P450). These heme-containing enzymes are well-known for their ability to perform a wide range of oxidative reactions, including epoxidations, in natural product biosynthesis.

While the specific P450 enzyme responsible for the 19,20-epoxidation has not been definitively characterized for all known 19,20-epoxycytochalasans, studies on related biosynthetic pathways provide strong evidence for their involvement. For instance, in the biosynthesis of chaetoglobosin A, the P450 enzyme CHGG_01243 is known to iteratively hydroxylate the C-19 and C-20 positions, which is a likely prerequisite for epoxidation. Furthermore, combinatorial biosynthesis studies have shown that heterologous expression of certain P450s, such as CYP3, can introduce site-selective epoxidations in cytochalasan backbones, leading to the formation of novel epoxycytochalasans. The promiscuity of these tailoring enzymes suggests that different P450s may be responsible for the 19,20-epoxidation in different fungal species.

Another class of enzymes that could potentially be involved in this epoxidation are the Baeyer-Villiger monooxygenases (BVMOs), which are also known to be present in cytochalasan gene clusters and are responsible for oxygen insertion reactions.[1]

Quantitative Production of 19,20-Epoxycytochalasans

The production titers of 19,20-epoxycytochalasans can vary significantly depending on the fungal strain, fermentation conditions, and genetic modifications. The following table summarizes some of the reported production yields for various 19,20-epoxycytochalasans.

| Compound | Producing Organism | Fermentation Conditions | Titer (mg/L) | Reference |

| 19,20-Epoxycytochalasin Q | Xylaria sp. sof11 | Optimized semi-solid rice medium | 440.3 | |

| 19,20-Epoxycytochalasin C | Xylaria cf. curta | Rice fermentation | Not specified | [4][5] |

| 19,20-Epoxycytochalasin D | Xylaria cf. curta | Rice fermentation | Not specified | [4][5] |

| 19,20-Epoxycytochalasin N1 | Rosellinia sanctae-cruciana | Not specified | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 19,20-epoxycytochalasan biosynthesis. These protocols are based on established methods in fungal natural product research and can be adapted for specific fungal systems.

Fungal Fermentation and Extraction of 19,20-Epoxycytochalasans

Objective: To cultivate a 19,20-epoxycytochalasan-producing fungus and extract the target compounds for analysis.

Materials:

-

Fungal strain (e.g., Xylaria sp.)

-

Solid or liquid fermentation medium (e.g., Potato Dextrose Agar/Broth, rice medium)

-

Erlenmeyer flasks or bioreactor

-

Incubator/shaker

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

HPLC system with a C18 column

Protocol:

-

Inoculate the fungal strain onto the chosen fermentation medium. For solid-state fermentation, a rice medium is commonly used. For liquid fermentation, a suitable broth such as Potato Dextrose Broth can be employed.

-

Incubate the culture under appropriate conditions of temperature (e.g., 25-28°C) and agitation (for liquid cultures) for a period of 14-21 days.

-

After the incubation period, harvest the fungal biomass and the culture medium.

-

Extract the culture medium and/or the mycelium with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to fractionate the compounds.

-

Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the desired 19,20-epoxycytochalasans.

-

Purify the target compounds from the enriched fractions using preparative HPLC with a C18 column.

Quantitative Analysis by HPLC-MS/MS

Objective: To accurately quantify the concentration of 19,20-epoxycytochalasans in a fungal extract.

Materials:

-

Purified 19,20-epoxycytochalasan standard

-

HPLC-MS/MS system equipped with an electrospray ionization (ESI) source

-

C18 HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Acetonitrile (ACN) and formic acid (FA)

-

Methanol

-

Ultrapure water

Protocol:

-

Prepare a stock solution of the purified 19,20-epoxycytochalasan standard in methanol.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Dissolve a known amount of the fungal extract in methanol.

-

Set up the HPLC-MS/MS method. A typical mobile phase consists of water with 0.1% FA (A) and ACN with 0.1% FA (B). A gradient elution from 5% to 95% B over 10-15 minutes is a good starting point.

-

Optimize the MS/MS parameters for the target compound in positive ion mode. This involves determining the precursor ion ([M+H]⁺) and the most abundant product ions for multiple reaction monitoring (MRM).

-

Inject the calibration standards to generate a standard curve.

-

Inject the fungal extract sample.

-

Quantify the amount of the 19,20-epoxycytochalasan in the sample by comparing its peak area to the standard curve.

Heterologous Expression of a Putative Cytochalasan P450 Epoxidase in Pichia pastoris

Objective: To express a candidate P450 monooxygenase from a 19,20-epoxycytochalasan biosynthetic gene cluster in a heterologous host for functional characterization.

Materials:

-

Pichia pastoris expression system (e.g., EasySelect™ Pichia Expression Kit)

-

pPICZ vector

-

Gene of interest (putative P450)

-

Restriction enzymes and T4 DNA ligase

-

E. coli for cloning

-

Methanol for induction

Protocol:

-

Amplify the full-length cDNA of the candidate P450 gene from the producing fungus.

-

Clone the P450 gene into the pPICZ expression vector under the control of the methanol-inducible AOX1 promoter.

-

Transform the linearized recombinant plasmid into a suitable P. pastoris strain (e.g., X-33) by electroporation.

-

Select for positive transformants on YPDS plates containing Zeocin™.

-

Screen for high-expressing clones by small-scale expression trials. Inoculate colonies into BMGY medium and grow for 24 hours. Then, pellet the cells and resuspend in BMMY medium containing methanol to induce protein expression.

-

For large-scale expression, grow a selected clone in BMGY to a high cell density, then induce with methanol for 48-72 hours.

-

Harvest the cells and prepare a cell-free extract for subsequent enzyme assays or purification.

In Vitro Enzyme Assay for P450-mediated Epoxidation

Objective: To determine the epoxidizing activity of the heterologously expressed P450 enzyme.

Materials:

-

Cell-free extract containing the recombinant P450 enzyme

-

A suitable cytochalasan precursor substrate (without the 19,20-epoxide)

-

NADPH

-

A cytochrome P450 reductase (can be from a variety of sources, as P450s often function with partner reductases)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

HPLC-MS/MS system for product analysis

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, the cytochalasan precursor substrate, and the cytochrome P450 reductase.

-

Add the cell-free extract containing the recombinant P450 enzyme.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or by extracting with ethyl acetate.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC-MS/MS to detect the formation of the 19,20-epoxycytochalasan product. Compare the retention time and mass spectrum to an authentic standard if available.

Gene Disruption of a Putative P450 Epoxidase using CRISPR/Cas9

Objective: To knock out the candidate P450 gene in the native producing fungus to confirm its role in 19,20-epoxidation.

Materials:

-

Fungal protoplasts

-

CRISPR/Cas9 system components (Cas9 expression vector, sgRNA expression vector)

-

A selectable marker (e.g., hygromycin resistance)

-

PEG-calcium chloride solution for transformation

Protocol:

-

Design a single guide RNA (sgRNA) targeting a specific site within the putative P450 gene.

-

Clone the sgRNA into an appropriate expression vector.

-

Prepare protoplasts from the fungal mycelium by enzymatic digestion of the cell wall.

-

Co-transform the protoplasts with the Cas9 expression plasmid and the sgRNA expression plasmid, along with a selectable marker if not present on the plasmids.

-

Regenerate the protoplasts on an osmotic-stabilized medium containing the selection agent.

-

Isolate genomic DNA from the resulting transformants and screen for the desired gene disruption by PCR and sequencing.

-

Cultivate the knockout mutant under the same conditions as the wild-type strain and analyze the metabolite profile by HPLC-MS/MS to confirm the abolishment of 19,20-epoxycytochalasan production.

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Proposed biosynthetic pathway of 19,20-epoxycytochalasans.

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

Caption: Workflow for in vitro P450 enzyme assay.

Conclusion

The biosynthesis of 19,20-epoxycytochalasans is a complex process involving a core PKS-NRPS assembly line and a series of tailoring enzymes, most notably cytochrome P450 monooxygenases for the final epoxidation step. Understanding this pathway is crucial for the targeted discovery of novel cytochalasans and for the metabolic engineering of producing strains to improve yields of these valuable bioactive compounds. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to further investigate and harness the biosynthetic potential of these fascinating fungal metabolites. Further research is needed to fully characterize the specific P450 epoxidases and their kinetic properties to enable more precise engineering of these biosynthetic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. static.igem.org [static.igem.org]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 19,20-Epoxycytochalasin C: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 19,20-Epoxycytochalasin C, a potent fungal metabolite with significant potential in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a member of the cytochalasan family of mycotoxins, characterized by a highly substituted perhydroisoindol-1-one moiety fused to a macrocyclic ring. The presence of a 19,20-epoxide ring is a key structural feature.

Chemical Structure:

Image Source: PubChem CID 126456219

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 189351-79-9 | [1] |

| Molecular Formula | C₃₀H₃₇NO₇ | [1] |

| Molecular Weight | 523.6 g/mol | [1][2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [3] |

| Purity | >95% by HPLC | [1] |

| Storage | -20°C | [1] |

| Origin | Fungal metabolite from Xylaria and Nemania species. | [4][5] |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, most notably cytotoxic, antiplasmodial, and phytotoxic effects.

Cytotoxic Activity

The compound exhibits significant cytotoxicity against various human cancer cell lines. Of particular note is its potent activity against the HL-60 human leukemia cell line.[4] Research suggests that the cytotoxic potential is linked to the presence of a hydroxyl group at the C7 position; oxidation of this group leads to a significant reduction in activity.[6]

In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) | Reference |

| HL-60 (Human leukemia) | 1.11 | [4] |

| HT-29 (Colon cancer) | 0.650 | [6] |

Antiplasmodial Activity

This compound has shown potent in vitro activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[7] However, in vivo studies in a mouse model indicated weak suppressive antiplasmodial activity and associated toxicity at a dose of 100 mg/kg.[7][8]

In Vitro Antiplasmodial Activity of this compound

| P. falciparum Strain | IC₅₀ (ng/mL) | Reference |

| Chloroquine-sensitive | 0.07 | |

| Chloroquine-resistant | 0.05 |

Mechanism of Action: CDK2 Inhibition

Studies have indicated that Cyclin-Dependent Kinase 2 (CDK2) is a potential target of this compound.[6] CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 by this compound can lead to cell cycle arrest and apoptosis.[6] The interaction with tubulin, restricting filament elongation and network formation, has also been observed.[6]

Experimental Protocols

Isolation and Purification from Fungal Culture

This compound is a natural product isolated from the fermentation broths of various fungi, including species of Xylaria and Nemania.[4][9][10][11] The general workflow for its isolation is as follows:

Protocol Outline:

-

Fermentation: The fungus (e.g., Xylaria cf. curta) is cultured on a suitable medium, such as rice, to produce the desired metabolites.[4]

-

Extraction: The fermentation product is extracted with an organic solvent like ethyl acetate to obtain a crude extract.

-

Purification: The crude extract is then subjected to purification, typically using preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure this compound.[9]

Cytotoxicity Determination: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][12][13][14]

SRB Assay Workflow:

References

- 1. abcam.com [abcam.com]

- 2. 19,20-Epoxycytochalasin Q | C30H37NO7 | CID 44559501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SRB assay for measuring target cell killing [protocols.io]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antiplasmodial and Cytotoxic Cytochalasins from an Endophytic Fungus, Nemania sp. UM10M, Isolated from a Diseased Torreya taxifolia Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Unconventional semi-solid cultivation enhances cytochalasins production by the Colombian fungus Xylaria sp. CM-UDEA-H199 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]

- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. zellx.de [zellx.de]

An In-Depth Technical Guide to the Mechanism of Action of 19,20-Epoxycytochalasin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin C is a potent bioactive fungal metabolite belonging to the cytochalasan class of natural products.[1] This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its effects on the actin cytoskeleton, cell cycle progression, and induction of apoptosis. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate a deeper understanding for researchers and professionals in drug development. The primary mode of action of this compound involves its direct interaction with actin filaments, leading to the disruption of the cytoskeleton.[1] Furthermore, it exhibits significant anti-proliferative effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), causing cell cycle arrest in the S phase.[2] This culminates in the activation of the intrinsic apoptotic pathway, mediated by caspase-3/7.[2] The crucial structural features for its bioactivity, the epoxy group at positions 19 and 20 and a hydroxyl group at the C7 position, are also highlighted.[2]

Core Mechanism of Action: Actin Cytoskeleton Disruption

The defining characteristic of the cytochalasan family, including this compound, is their profound impact on the actin cytoskeleton.[1] The primary mechanism involves the binding of the molecule to the barbed end of actin filaments. This interaction inhibits the addition of new actin monomers to the growing filament, effectively capping the filament and promoting its depolymerization.[1] This disruption of actin dynamics leads to significant changes in cell morphology, motility, and division.[1][3]

Experimental Protocol: Pyrene-Based Actin Polymerization Assay

This protocol is a generalized procedure for assessing the effect of a compound on actin polymerization using pyrene-labeled actin.

Materials:

-

Pyrene-labeled actin monomer solution

-

Unlabeled actin monomer solution

-

G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl₂, pH 8.0)

-

10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 100 mM Tris-HCl, 10 mM ATP, pH 7.5)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Fluorometer capable of excitation at ~365 nm and emission at ~407 nm

Procedure:

-

Prepare a working solution of actin monomers by mixing pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration and percentage of labeling (typically 5-10%). Keep on ice.

-

To the wells of a 96-well black plate, add the desired concentration of this compound or vehicle control.

-

Initiate the polymerization reaction by adding the actin monomer solution to each well, followed by the addition of 1/10th volume of 10x polymerization buffer.

-

Immediately place the plate in the fluorometer and begin recording the fluorescence intensity over time at regular intervals.

-

The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase. The effect of this compound is quantified by comparing the polymerization rates in its presence to the vehicle control.

Anti-Proliferative Activity and Cytotoxicity

This compound exhibits potent cytotoxic effects against a range of human cancer cell lines. This activity is a direct consequence of its ability to interfere with fundamental cellular processes.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values for this compound across various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Carcinoma | 0.650 | [2][4] |

| HL-60 | Promyelocytic Leukemia | 1.11 | [5] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 8.0 | [4] |

| A549 | Lung Carcinoma | >10 | [5] |

| SMMC-7721 | Hepatocellular Carcinoma | >10 | [5] |

| MCF-7 | Breast Adenocarcinoma | >10 | [5] |

| SW480 | Colon Adenocarcinoma | >10 | [5] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid solution

-

10 mM Tris base solution, pH 10.5

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 hours).

-

Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plate again with 1% acetic acid to remove unbound SRB.

-

Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Regulation: Inhibition of CDK2

A key mechanism underlying the anti-proliferative effects of this compound is its ability to induce cell cycle arrest.[2] Studies have shown that it specifically causes an accumulation of cells in the S phase of the cell cycle.[2] This is achieved through the direct inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the G1/S phase transition and S phase progression.[2]

Quantitative Data: CDK2 Inhibition

| Target | Assay | IC50 (µM) | Reference |

| CDK2 | ADP-Glo Kinase Assay | ~0.9 | [2] |

Experimental Protocol: CDK2/Cyclin A2 Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant CDK2/Cyclin A2 enzyme

-

Substrate for CDK2 (e.g., histone H1)

-

ATP

-

This compound

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Set up the kinase reaction in the wells of a 96-well plate containing the kinase, substrate, ATP, and varying concentrations of this compound.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of light generated is proportional to the ADP concentration, which reflects the kinase activity. The inhibitory effect of this compound is determined by comparing the luminescence in its presence to the control.

Induction of Apoptosis

The culmination of the cellular insults induced by this compound is the activation of programmed cell death, or apoptosis.[2] This process is mediated by the activation of effector caspases, specifically caspase-3 and caspase-7.[2] While the precise upstream signaling events are not fully elucidated for this specific compound, the involvement of the intrinsic (mitochondrial) pathway is suggested by studies on other cytochalasans. This pathway typically involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Structure-Activity Relationship

The biological activity of this compound is intrinsically linked to its chemical structure. The presence of the epoxy group at positions C-19 and C-20 is a distinguishing feature that enhances its reactivity.[1] Additionally, the hydroxyl group at the C7 position has been identified as crucial for its cytotoxic potential.[2] Oxidation of this hydroxyl group to a ketone results in a significant reduction in activity, highlighting its importance in the molecule's interaction with its biological targets.[2][4]

Conclusion and Future Directions

This compound is a potent natural product with a multi-faceted mechanism of action that centers on the disruption of the actin cytoskeleton and the induction of cell cycle arrest and apoptosis. Its specific inhibition of CDK2 makes it an interesting candidate for further investigation in the context of cancer drug development. Future research should focus on elucidating the precise molecular interactions between this compound and its protein targets. Quantitative studies on its direct effects on actin polymerization kinetics are needed to provide a more complete picture of its primary mechanism. Furthermore, a detailed investigation into the upstream signaling events that link cellular stress to the activation of the apoptotic cascade will be crucial for a comprehensive understanding of its mode of action and for the rational design of novel therapeutic strategies. The potential for synergistic effects with other anti-cancer agents that target different cellular pathways also warrants exploration.

References

- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 3. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 4. An actin depolymerizing agent 19,20-epoxycytochalasin Q of Xylaria sp. BCC 1067 enhanced antifungal action of azole drugs through ROS-mediated cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actin polymerisation assay [wwwuser.gwdguser.de]

Unveiling the Anticancer Potential: A Technical Guide to the Cytotoxic Effects of 19,20-Epoxycytochalasin C

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the cytotoxic mechanisms of 19,20-Epoxycytochalasin C, a potent fungal metabolite, against various cancer cell lines. It consolidates key quantitative data, details the experimental protocols used for its evaluation, and visualizes the compound's mechanism of action and experimental workflows.

Executive Summary

This compound, a member of the cytochalasan family, has demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. Its primary mechanism involves the disruption of the actin cytoskeleton, leading to profound effects on cell morphology, adhesion, and motility. Furthermore, it has been shown to induce a dose-dependent S-phase arrest in the cell cycle through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This cell cycle blockade ultimately culminates in programmed cell death via the activation of the caspase-3/7 apoptotic pathway. The compound's efficacy, particularly its potent activity against colon cancer cells, marks it as a promising candidate for further preclinical and clinical investigation in oncology drug development.

Quantitative Data: Cytotoxic Efficacy

The cytotoxic activity of this compound is most effectively summarized by its half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The compound exhibits potent activity, often in the nanomolar to low-micromolar range.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| HT-29 | Colorectal Carcinoma | 0.650 | [1][2] |

| HL-60 | Promyelocytic Leukemia | 1.11 | [3][4] |

| A549 | Lung Carcinoma | >10 | [3] |

| HCT-116 | Colorectal Carcinoma | Efficacious Activity Reported | [1] |

| MCF-7 | Breast Adenocarcinoma | 2.91 | [3] |

| SW-620 | Colorectal Adenocarcinoma | Efficacious Activity Reported | [1] |

| PC-3 | Prostate Adenocarcinoma | Efficacious Activity Reported | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | >10 | [3] |

| SW480 | Colorectal Adenocarcinoma | >10 | [3] |

| *Note: The study by Lian et al. (2019) evaluated multiple compounds. Compound 10 in this study is this compound, which showed significant specific cytotoxicity against HL-60 cells but weaker activity against A549, SMMC-7721, MCF-7, and SW480 cell lines in their screen.[3][4] |

Mechanism of Action: A Multi-pronged Attack

This compound exerts its cytotoxic effects through a coordinated disruption of critical cellular processes, primarily targeting the cytoskeleton and cell cycle machinery.

Key Mechanistic Actions:

-

Actin and Tubulin Disruption: As a cytochalasan, the compound alters actin filaments, affecting cell motility, morphology, and adherence.[1] This leads to observable changes such as cell rounding and the degeneracy of epithelial cell aggregates.[1] It has also been found to interact with tubulin, restricting filament elongation and network formation.[2]

-

Cell Cycle Arrest: The compound induces a dose-dependent arrest in the S phase of the cell cycle in cancer cells like HT-29.[1] This is facilitated by the inhibition of CDK2, a key kinase for the G1/S checkpoint, thereby halting DNA replication and unscheduled proliferation.[2]

-

Induction of Apoptosis: The S-phase arrest triggered by this compound leads to programmed cell death.[1] This is executed through the activation and cleavage of effector caspases, specifically caspase-3 and caspase-7.[1]

The following diagram illustrates the proposed signaling pathway for the cytotoxic action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the cytotoxic effects of this compound.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity based on the measurement of cellular protein content.[1]

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.25 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).[1]

-

Cell Fixation: Discard the supernatant. Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[5]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[6]

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle.[1]

-

Cell Culture and Treatment: Plate cells (e.g., 1 x 10^5 HT-29 cells/well in a 6-well plate) and treat with various concentrations of this compound (e.g., 162.5, 325, 650, and 1300 nM) for 48 hours.[1]

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.[1]

-

Rehydration & RNA Digestion: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in PBS containing RNase A (0.1 mg/mL) and incubate at 37°C for 90 minutes to degrade RNA.[1]

-

DNA Staining: Add Propidium Iodide (PI) to a final concentration of 10 µg/mL and incubate in the dark for 15-30 minutes at room temperature.[1]

-

Flow Cytometry: Analyze the samples immediately on a flow cytometer (e.g., FACS Calibur).[1] Excite PI with a 488 nm laser and collect fluorescence in the appropriate channel (e.g., FL2).

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This protocol outlines a representative method using a luminogenic substrate to measure the activity of key executioner caspases.

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with this compound at various concentrations for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by placing the plate on a plate shaker at a low speed for 1 minute.

-

Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Background luminescence (from no-cell control wells) is subtracted from all experimental readings. An increase in luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity.

The diagram below outlines a typical workflow for evaluating the cytotoxic properties of a compound like this compound.

Conclusion and Future Directions

This compound has emerged as a fungal metabolite with considerable anticancer properties. Its ability to disrupt the cytoskeleton, halt the cell cycle in S-phase via CDK2 inhibition, and induce caspase-mediated apoptosis provides a strong rationale for its development as a therapeutic agent. The compound's selectivity for some cancer cells over normal cells further enhances its potential.[1]

Future research should focus on several key areas:

-

Broad-Spectrum Efficacy: Expanding the panel of cancer cell lines to identify the full spectrum of its activity.

-

In Vivo Studies: Transitioning from in vitro work to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety.[1]

-

Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

-

Structure-Activity Relationship (SAR): Further studies, such as those that identified the importance of the C7 hydroxyl group for its activity, can guide the synthesis of more potent and selective analogues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

19,20-Epoxycytochalasin C as a Selective CDK2 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 19,20-Epoxycytochalasin C, a fungal metabolite, and its role as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information presented herein is collated from published research, offering a comprehensive resource on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Findings

This compound has been identified as a promising inhibitor of CDK2, a key regulator of the cell cycle.[1] Research indicates that this natural product induces S-phase cell cycle arrest and apoptosis in cancer cells, pointing to its potential as a therapeutic agent.[1] The biological activity of this compound is critically dependent on the hydroxyl group at the C7 position; oxidation of this group leads to a significant reduction in its cytotoxic and CDK2 inhibitory potential.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the key data for easy comparison.

Table 1: In Vitro CDK2 Kinase Inhibition

| Compound | Concentration | % Inhibition | IC50 (CDK2) | Selectivity |

| This compound | Specified Concentrations | 39%, 66%, 88% | ≈0.9 μM | ~690-fold |

| Other Analogues | 1 μM | Less Selective | - | - |

Data sourced from in vitro CDK2 kinase activity screening.[1]

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 |

| This compound | HT-29 (Colon Cancer) | 650 nM |

| Oxidized Metabolite | HT-29 (Colon Cancer) | >10 μM |

| This compound | HL-60 (Leukemia) | 1.11 μM |

The parent molecule demonstrated 16 times higher cytotoxic potential compared to its oxidized metabolite.[1][2][3]

Mechanism of Action & Signaling Pathway

This compound exerts its anticancer effects by directly targeting CDK2. Inhibition of CDK2 disrupts the G1/S checkpoint of the cell cycle, leading to an arrest in the S phase.[1] This prolonged cell cycle arrest ultimately triggers caspase-3/7-mediated apoptosis in cancer cells.[1] The proposed signaling pathway is illustrated below.

Caption: Inhibition of the CDK2/Cyclin E complex by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for replication and further investigation.

In Vitro CDK2/Cyclin A2 Kinase Assay

This assay quantifies the inhibitory effect of this compound on CDK2 activity.

Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

-

CDK2/Cyclin A2 enzyme

-

Histone H1 substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White 96-well plates

Procedure:

-

Prepare a reaction mixture in a white 96-well plate containing 25 ng of CDK2 kinase, 0.2 μg/μL of Histone H1 substrate, and 500 μM ATP.[1]

-

For the blank control, prepare the same reaction mixture but omit the CDK2 enzyme.[1]

-

Add various dilutions of this compound to the reaction wells.

-

Incubate the plate under conditions suitable for the kinase reaction.

-

To stop the kinase reaction and deplete the remaining ATP, add 25 μL of ADP-Glo™ Reagent.[1]

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and, therefore, the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value from the dose-response curve.

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

HT-29 colon cancer cells (or other relevant cell line)

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed HT-29 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).[1]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate the cells in the dark to allow for staining.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay

This method determines if cell death induced by this compound occurs via apoptosis.

Principle: The activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. A luminescent or fluorescent assay can be used to measure the activity of these caspases.

Procedure (Conceptual):

-

Treat HT-29 cells with this compound.

-

To confirm the role of caspases, a parallel experiment can be conducted where cells are pre-incubated with a pan-caspase inhibitor (e.g., Z-Vad-FMK) before treatment with the compound.[1]

-

Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7.

-

The cleavage of the substrate by active caspases generates a signal that is proportional to the amount of caspase activity.

-

Measure the signal to determine the extent of apoptosis induction.

Caption: Logical relationship of experimental findings.

Conclusion

This compound has emerged as a noteworthy natural product with selective inhibitory activity against CDK2. The provided data and protocols offer a solid foundation for further research into its therapeutic potential. Future studies could focus on optimizing its structure to enhance potency and selectivity, as well as evaluating its efficacy in preclinical in vivo models. The critical role of the C7 hydroxyl group for its bioactivity provides a key structural insight for the development of novel CDK2 inhibitors based on the cytochalasan scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of 19,20-Epoxycytochalasin C on Actin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of 19,20-Epoxycytochalasin C on actin polymerization. Cytochalasans are a class of fungal metabolites known for their profound impact on the eukaryotic actin cytoskeleton. By interacting with actin filaments, they disrupt a multitude of cellular processes, including cell motility, division, and intracellular transport. This document details the mechanism of action of cytochalasans, with a specific focus on the anticipated effects of the 19,20-epoxy derivative. It summarizes the available quantitative data, provides detailed experimental protocols for studying its impact on actin dynamics, and presents visual representations of the key pathways and experimental workflows. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential and cellular effects of this compound.

Introduction: The Cytochalasan Family and Actin Dynamics

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, involved in maintaining cell shape, enabling movement, and facilitating intracellular transport. The continuous and regulated polymerization and depolymerization of actin filaments are central to these functions. Cytochalasans are a group of mycotoxins that have been instrumental as chemical tools for studying actin dynamics. They exert their effects by binding to actin filaments and interfering with their polymerization.

This compound belongs to this family of potent actin-disrupting agents. While specific kinetic data for this particular derivative is not extensively available in the public domain, its mechanism of action can be inferred from the well-characterized effects of other cytochalasans.

Mechanism of Action: Barbed-End Capping

The primary mechanism by which cytochalasans, including presumably this compound, disrupt actin polymerization is by binding to the fast-growing "barbed" end of actin filaments.[1] This interaction has two main consequences:

-

Inhibition of Monomer Addition: By capping the barbed end, cytochalasans prevent the addition of new actin monomers to this end of the filament, effectively halting its elongation.[1]

-

Inhibition of Filament-Filament Interactions: Some studies suggest that cytochalasans can also reduce the interactions between actin filaments, which is crucial for the formation of higher-order actin networks.[1]

This capping activity leads to a net depolymerization of actin filaments as the depolymerization from the "pointed" end continues while elongation at the barbed end is blocked. The overall result is a disruption of the cellular actin network.

Figure 1: Mechanism of this compound on actin polymerization.

Quantitative Data

Direct quantitative data on the binding affinity (Kd) of this compound to actin or its specific effects on polymerization kinetics are limited. However, cytotoxic and anti-proliferative activities against various cell lines have been reported, providing an indirect measure of its biological potency.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | MOLT-4 (Human Leukemia) | MTT Assay | IC50 | 25 μM | [2] |

| 19,20-Epoxycytochalasin Q | Saccharomyces cerevisiae (wild-type) | Broth Microdilution | MIC50 | 410 mg/L | [3] |

| 19,20-Epoxycytochalasin Q | Saccharomyces cerevisiae (ScΔpdr5 strain) | Broth Microdilution | MIC50 | 55 mg/L | [3] |

| This compound | HT-29 (Colon Cancer) | Not Specified | IC50 | ~0.9 μM (for CDK2 inhibition) | [4] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. MIC50 (Minimum Inhibitory Concentration 50%) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of 50% of isolates of a microorganism. The CDK2 inhibition data suggests potential off-target effects that should be considered in experimental design.

Experimental Protocols

To quantitatively assess the effects of this compound on actin polymerization, the following experimental protocols are recommended.

Pyrene-Actin Polymerization Assay

This is the most common method to monitor the kinetics of actin polymerization in vitro. It utilizes actin labeled with the fluorescent probe pyrene, whose fluorescence intensity increases significantly upon incorporation into a filament.

Materials:

-

Monomeric pyrene-labeled actin and unlabeled actin

-

General Actin Buffer (G-buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT

-

Polymerization Induction Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

-

This compound stock solution (in DMSO)

-

Fluorometer

Procedure:

-

Preparation of Monomeric Actin: Prepare a solution of monomeric actin (e.g., 5-10% pyrene-labeled actin) in G-buffer on ice.

-

Baseline Reading: Transfer the G-actin solution to a fluorometer cuvette and record the baseline fluorescence (Excitation: 365 nm, Emission: 407 nm).

-

Initiation of Polymerization: Add 1/10th volume of 10x Polymerization Induction Buffer to initiate polymerization.

-

Addition of Compound: For experimental conditions, add desired concentrations of this compound (or DMSO for control) to the G-actin solution before initiating polymerization.

-

Data Acquisition: Record the fluorescence intensity over time until the polymerization reaches a steady state.

-

Analysis: Analyze the kinetic curves to determine parameters such as the lag time, the maximum rate of polymerization, and the final steady-state fluorescence.

Figure 2: Workflow for the pyrene-actin polymerization assay.

Actin Filament Sedimentation Assay

This assay is used to determine the effect of a compound on the equilibrium between monomeric (G-actin) and filamentous (F-actin) actin.

Materials:

-

Unlabeled actin

-

Buffers as in the pyrene assay

-

This compound stock solution

-

Ultracentrifuge

-

SDS-PAGE equipment

Procedure:

-

Induce Polymerization: Polymerize actin in the presence of various concentrations of this compound or DMSO until steady state is reached.

-

Sedimentation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin.

-

Sample Collection: Carefully collect the supernatant, which contains the G-actin. Resuspend the pellet (F-actin) in an equal volume of buffer.

-

Analysis: Analyze the amount of actin in the supernatant and pellet fractions by SDS-PAGE and densitometry. An increase in the supernatant fraction indicates a shift towards depolymerization.

In Vivo Cellular Imaging

To observe the effects of this compound on the actin cytoskeleton within living cells.

Materials:

-

Cultured cells (e.g., fibroblasts, epithelial cells)

-

Fluorescently-labeled phalloidin or cells expressing fluorescently-tagged actin or actin-binding proteins

-

This compound

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells on glass coverslips.

-

Treatment: Treat the cells with various concentrations of this compound for different durations.

-

Fixation and Staining (for phalloidin): Fix the cells, permeabilize them, and stain with fluorescently-labeled phalloidin to visualize F-actin.

-

Live-Cell Imaging: For cells expressing fluorescent actin, image them before, during, and after the addition of the compound.

-

Image Analysis: Analyze the images for changes in cell morphology, actin filament organization, and dynamics.

Expected Outcomes and Interpretation

Based on the known mechanism of other cytochalasans, treatment with this compound is expected to:

-

Decrease the rate of actin polymerization in the pyrene assay.

-

Increase the critical concentration of actin, leading to a higher proportion of G-actin in the sedimentation assay.

-

Cause a dose-dependent disruption of the actin cytoskeleton in cellular imaging, leading to cell rounding, loss of stress fibers, and inhibition of cell motility.

Conclusion

This compound is a promising compound for the study of actin dynamics and may hold therapeutic potential. While direct quantitative data on its interaction with actin is still emerging, the established protocols and the understanding of the broader cytochalasan family provide a solid framework for its investigation. The experimental approaches outlined in this guide will enable researchers to elucidate the precise molecular effects of this compound on actin polymerization and its downstream cellular consequences.

References

Preliminary In Vitro Studies of 19,20-Epoxycytochalasin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on 19,20-Epoxycytochalasin C, a fungal metabolite with demonstrated cytotoxic and potential anti-cancer properties. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated cellular pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a member of the cytochalasan family of fungal metabolites.[1] Its primary mechanism of action involves the disruption of the actin cytoskeleton. By binding to actin filaments, it promotes their depolymerization, which in turn affects crucial cellular processes such as cell motility, shape, and division.[1]

Recent studies have elucidated a more specific anti-cancer mechanism. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[2] A key molecular target identified is Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[2][3] Inhibition of CDK2 by this compound leads to an arrest in the S-phase of the cell cycle, ultimately triggering programmed cell death (apoptosis) through the activation of effector caspases, such as caspase-3 and caspase-7.[2][3] The hydroxyl group at the C7 position of the molecule is reported to be essential for its biological activity.[2]